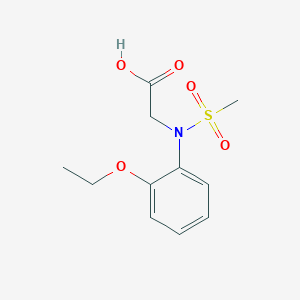

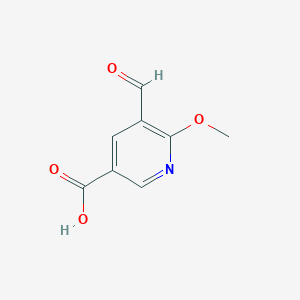

N-(3-methylisothiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylisothiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. MI-2 is a potent inhibitor of the MALT1 protein, which is involved in the regulation of various cellular processes, including immune response and cell survival. In

Applications De Recherche Scientifique

Optical Sensors and Biological Applications

Pyrimidine derivatives, including compounds related to N-(3-methylisothiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have found a range of biological and medicinal applications, demonstrating their versatility in scientific research (Jindal & Kaur, 2021).

Central Nervous System (CNS) Acting Drugs

Research has identified functional chemical groups within heterocycles, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with CNS activity. These compounds display a broad spectrum of effects, from depression to euphoria and convulsion, indicating their potential in CNS drug development (Saganuwan, 2017).

Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including those derived from pyrimidine, play a crucial role in organic synthesis, catalysis, and drug development due to their functionalities. These compounds have shown potential in forming metal complexes, designing catalysts, and demonstrating various biological activities, highlighting their significance in medicinal chemistry (Li et al., 2019).

Anti-inflammatory Activities and Structure–Activity Relationships

Pyrimidine derivatives are known for their wide range of pharmacological effects, including anti-inflammatory activities. These effects are attributed to their inhibition of key inflammatory mediators, suggesting their potential as anti-inflammatory agents. Detailed structure–activity relationship (SAR) analysis offers insights for developing novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).

Pharmacologically Active Compounds

The pyrimidine core is considered a promising scaffold for the development of new biologically active compounds due to its wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This indicates the scaffold's versatility in drug development and the potential for discovering new therapeutic agents (Chiriapkin, 2022).

Propriétés

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-9-6-12(20-17-9)16-13(19)10-7-11(15-8-14-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRISYUZUBUZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)

methanone](/img/structure/B2547169.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)

![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)